Mulberrin

Descripción general

Descripción

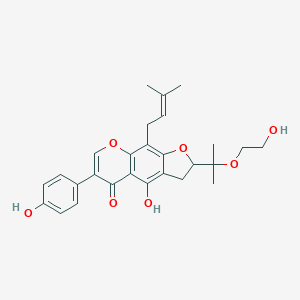

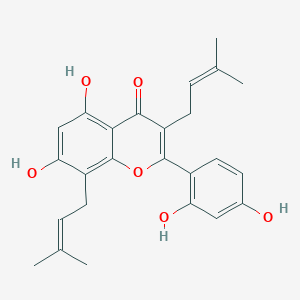

Mulberrin is a flavone with two isopentenyl groups at positions 3 and 8 . It is a strong inhibitor of organic anion-transporting polypeptide 2B1 (OATP2B1) with more than 80% inhibition . Mulberrin also inhibits OATP-mediated uptake of Atorvastatin, Fluvastatin, and Rosuvastatin .

Synthesis Analysis

A yeast-based high-throughput assay was applied to identify the chronological lifespan extension activity of mulberry extracts rapidly . A group of prenylated flavones, particularly morusin and mulberrin, were found to extend the chronological lifespan of budding yeast via a nutrient-dependent regime by at least partially .

Molecular Structure Analysis

The molecular docking study showed that mulberrin and morusin bind to the same pocket of p70S6K1 . The metabolite structures were identified by UPLC-MS/MS .

Chemical Reactions Analysis

The comprehensive metabolic profile of mulberry fruit at various maturation stages, including the levels of fatty acids and anthocyanins, was investigated by gas chromatography‒mass spectrometry (GC‒MS) and high-performance liquid chromatography (HPLC)-based metabolic profiling .

Physical And Chemical Properties Analysis

Mulberrin has a molecular weight of 422.47 and its formula is C25H26O6 . It appears as a solid and its color ranges from light yellow to orange .

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

Mulberrin, a bioactive compound found in mulberry, has shown potential in immune modulation . It can enhance the body’s immune response by influencing the activity of various immune cells. Studies have indicated that mulberrin and other compounds in mulberry extract can modulate the production of inflammatory cytokines, thus offering therapeutic potential for inflammatory conditions .

Antioxidant Activity

The antioxidant properties of mulberrin are significant due to their ability to scavenge free radicals. This activity helps in preventing oxidative stress-related damage to cells, which is a contributing factor in many chronic diseases. The compound’s efficacy in inhibiting reactive oxygen species generation makes it a valuable antioxidant agent .

Anti-inflammatory Potential

Mulberrin exhibits anti-inflammatory effects by inhibiting leukocyte migration and suppressing the expression of inducible nitric oxide synthase. These actions help in reducing inflammation and have therapeutic implications for treating various inflammatory disorders .

Extraction Techniques for Enhanced Efficacy

Advancements in extraction techniques, such as ultrasonic-assisted extraction (UAE), have improved the efficiency of extracting mulberrin from mulberry leaves. These methods aim to maximize the yield and potency of mulberrin for its use in scientific research and therapeutic applications .

Food Industry Applications

Mulberrin, along with other phytochemicals from the Morus species, has been utilized in the food industry. Its health benefits, such as antioxidant and antidiabetic effects, make it an excellent candidate for developing functional foods with health-promoting effects .

Pharmacological Activity

The pharmacological activities of mulberrin, including its anticancer properties, are being explored. Its role in inducing apoptosis in cancer cells and inhibiting tumor growth highlights its potential as an anticancer agent .

Cosmetic Industry Utilization

The cosmetic industry has recognized the potential of mulberrin as an ingredient in skincare products. Its antioxidant and anti-inflammatory properties can contribute to skin health, making it a valuable addition to cosmetic formulations .

Beverage Industry Relevance

Mulberrin’s health benefits extend to the beverage industry, where it can be incorporated into drinks as a functional ingredient. Its ability to provide antioxidant benefits makes it suitable for health-oriented beverages .

Mecanismo De Acción

Target of Action

Mulberrin, a natural compound derived from the root bark of Ramulus Mori, has been found to interact with several targets. It has been shown to target SCH9 in yeast , p70S6K1 in human HeLa cells , and 14α-demethylase (CYP51) in Botrytis cinerea . SCH9 is a nutrient-sensing pathway that plays a role in lifespan extension . p70S6K1 is a protein kinase involved in nutrient signaling and cell growth . CYP51 is a key enzyme in the biosynthesis of sterols, which are essential components of fungal cell membranes .

Mode of Action

Mulberrin interacts with its targets in a variety of ways. In yeast, it extends the chronological lifespan via a nutrient-dependent regime by at least partially targeting SCH9 . In human HeLa cells, mulberrin inhibits the phosphorylation of p70S6K1, which promotes autophagy and slows cell senescence . In Botrytis cinerea, mulberrin interferes with the bioactivity of CYP51, leading to an increase in cell membrane permeability and cell death .

Biochemical Pathways

Mulberrin affects several biochemical pathways. It suppresses nutrient-sensing pathways in yeast and C. elegans, which leads to lifespan extension . In human HeLa cells, it inhibits the phosphorylation of p70S6K1, a key component of the mTOR signaling pathway, which results in the promotion of autophagy and slowing of cell senescence .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of mulberrin are not readily available, it has been found to be a strong inhibitor of organic anion-transporting polypeptide 2B1 (OATP2B1)-mediated estrone-3-sulfate (E3S) uptake with an IC50 value of 1.8 ± 1.5 μM . This suggests that mulberrin may have good bioavailability and could potentially interact with other drugs or compounds that are substrates of OATP2B1.

Result of Action

The molecular and cellular effects of mulberrin’s action are diverse. In yeast and C. elegans, it extends lifespan . In human HeLa cells, it promotes autophagy and slows cell senescence . In Botrytis cinerea, it increases cell membrane permeability, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of mulberrin. For instance, planting conditions can enhance the bioactivity of mulberry by affecting its composition . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-bis(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-8-17-20(28)12-21(29)22-23(30)18(9-6-14(3)4)24(31-25(17)22)16-10-7-15(26)11-19(16)27/h5-7,10-12,26-29H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQYBLOHTQWSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212148 | |

| Record name | Mulberrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Mulberrin | |

CAS RN |

62949-79-5 | |

| Record name | Kuwanon C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mulberrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mulberrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 - 150 °C | |

| Record name | Mulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

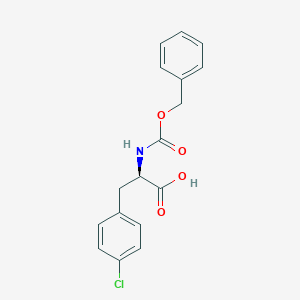

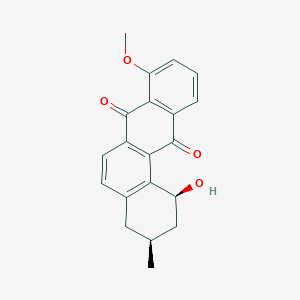

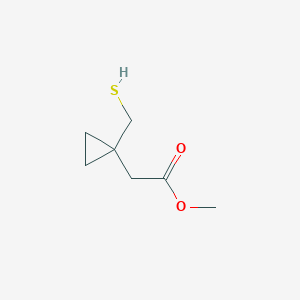

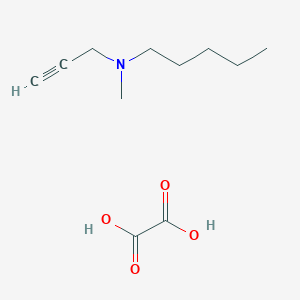

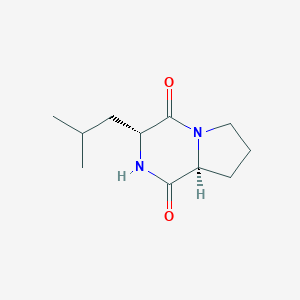

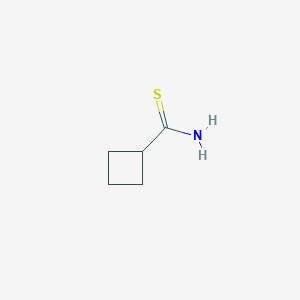

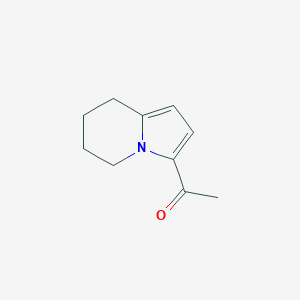

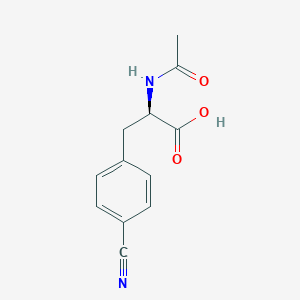

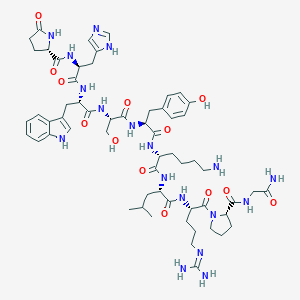

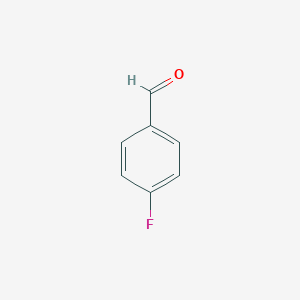

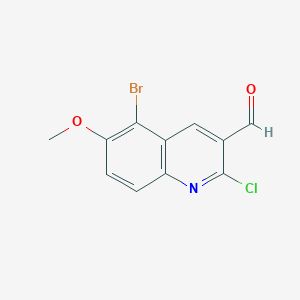

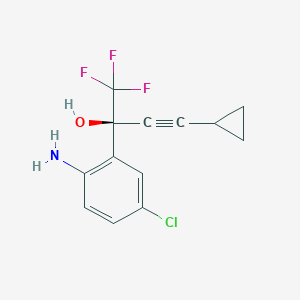

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B137905.png)